molecular formula C21H24FN3O4 B090184 Moxifloxacin isoMer CAS No. 1346747-14-5

Moxifloxacin isoMer

Cat. No.: B090184
CAS No.: 1346747-14-5
M. Wt: 401.4 g/mol
InChI Key: FABPRXSRWADJSP-BZNIZROVSA-N
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Description

Moxifloxacin is a synthetic fluoroquinolone antibiotic developed by Bayer AG. It is used to treat various bacterial infections, including respiratory tract infections, sinusitis, and skin infections. Moxifloxacin is known for its broad antibacterial spectrum against Gram-positive and Gram-negative organisms, including anaerobic bacteria .

Mechanism of Action

Target of Action

Moxifloxacin IsoMer primarily targets two enzymes: topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, and repair .

Mode of Action

This compound is bactericidal and its mode of action depends on blocking bacterial DNA replication . It binds to the DNA gyrase, which allows the untwisting required to replicate one DNA double helix into two . Notably, the drug has a 100 times higher affinity for bacterial DNA gyrase than for mammalian .

Biochemical Pathways

The bactericidal action of this compound results from the inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . This inhibition disrupts the replication, transcription, and repair of bacterial DNA .

Pharmacokinetics

This compound is rapidly absorbed in humans, with a high bioavailability of approximately 90% . The plasma half-life ranges between 11.4–15.2 hours depending on the dose given, indicating a once-daily treatment regimen . There is good distribution to saliva, interstitial fluids, and lung tissues . The main metabolites are N-sulphate (M1) and acylglucuronide (M2) .

Result of Action

The bactericidal action of this compound results in the death of the bacteria. It is a broad-spectrum antibiotic that is active against both Gram-positive and Gram-negative bacteria . It is used for the treatment of various bacterial infections including sinusitis, pneumonia, and secondary infections in chronic bronchitis .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of metal ions can affect the chelation of Moxifloxacin, following mono and bidentate pathways . Additionally, the presence of other drugs can also influence the action of this compound. For example, the co-administration of this compound with other QT-prolonging agents requires further safety assessment .

Biochemical Analysis

Biochemical Properties

Moxifloxacin isomer plays a significant role in biochemical reactions. It interacts with enzymes such as DNA gyrase and topoisomerase IV . These interactions are crucial for its antibacterial activity, as they inhibit the enzymes, thereby preventing bacterial DNA replication .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by interfering with bacterial DNA replication, which can affect cell signaling pathways, gene expression, and cellular metabolism . Its broad-spectrum antibacterial activity makes it effective against a variety of pathogens .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules such as DNA gyrase and topoisomerase IV . By inhibiting these enzymes, this compound prevents the supercoiling of bacterial DNA and disrupts DNA replication, exerting its antibacterial effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been observed to be stable in the mobile phase for 48 hours after preparation . The drug has also been subjected to stress conditions of hydrolysis, oxidation, photolysis, and thermal degradation .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages . For instance, in rabbit models of meningitis, treatment with Moxifloxacin resulted in a dose-dependent reduction in bacterial density in the cerebrospinal fluid .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is mainly metabolized to an N-sulphate (M1) and an acyl-glucuronide (M2), both of which are pharmacologically inactive . This metabolism occurs via Phase II reactions, with no P450 metabolism involved .

Transport and Distribution

This compound is transported and distributed within cells and tissues effectively. It has excellent bioavailability and shows good distribution to saliva, interstitial fluids, and lung tissues .

Subcellular Localization

Given its mechanism of action, it is likely to localize in the cytoplasm where it can interact with its target enzymes, DNA gyrase and topoisomerase IV .

Preparation Methods

Synthetic Routes and Reaction Conditions

Moxifloxacin is synthesized through a multi-step process involving the formation of its core quinolone structure, followed by the introduction of various functional groups. The synthesis typically involves the following steps:

  • Formation of the quinolone core through a cyclization reaction.
  • Introduction of the fluoro group at the C-6 position.
  • Addition of the methoxy group at the C-8 position.
  • Attachment of the cyclopropyl group at the N-1 position.
  • Introduction of the pyrrolidine ring at the C-7 position .

Industrial Production Methods

Industrial production of moxifloxacin involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Moxifloxacin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various moxifloxacin derivatives and degradation products, which can be analyzed using techniques such as high-performance liquid chromatography and mass spectrometry .

Scientific Research Applications

Moxifloxacin and its isomers have several scientific research applications:

    Chemistry: Used as a model compound for studying the synthesis and reactivity of fluoroquinolones.

    Biology: Investigated for its effects on bacterial cell processes and resistance mechanisms.

    Medicine: Studied for its efficacy in treating various bacterial infections and its potential side effects.

    Industry: Used in the development of new antibacterial agents and formulations.

Comparison with Similar Compounds

Moxifloxacin is compared with other fluoroquinolones such as ciprofloxacin, levofloxacin, and gatifloxacin. While all these compounds share a similar core structure and mechanism of action, moxifloxacin has unique features:

List of Similar Compounds

Properties

IUPAC Name

7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O4/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28)/t11-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABPRXSRWADJSP-BZNIZROVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C(=CC(=C1N3C[C@H]4CCCN[C@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

268545-13-7
Record name Moxifloxacin, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0268545137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MOXIFLOXACIN, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JU4MC5ZQ7G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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